(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
Brand Name:
Vulcanchem
CAS No.:
58477-85-3
VCID:
VC0213115
InChI:
InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+
SMILES:
C=CCNC(=O)C(C(C(=O)NCC=C)O)O
Molecular Formula:
C10H16N2O4
Molecular Weight:
228.24 g/mol
(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
CAS No.: 58477-85-3
Reference Standards
VCID: VC0213115
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
CAS No. | 58477-85-3 |
---|---|
Product Name | (2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide |
Molecular Formula | C10H16N2O4 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | (2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide |
Standard InChI | InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+ |
Standard InChIKey | ZRKLEAHGBNDKHM-OCAPTIKFSA-N |
Isomeric SMILES | C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O |
SMILES | C=CCNC(=O)C(C(C(=O)NCC=C)O)O |
Canonical SMILES | C=CCNC(=O)C(C(C(=O)NCC=C)O)O |
Synonyms | N,N'-diallyltartardiamide |
PubChem Compound | 6994945 |
Last Modified | Dec 23 2021 |
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